molecular formula C10H9F3O2 B7993350 Ethyl 2-(2,3,6-trifluorophenyl)acetate CAS No. 114152-22-6

Ethyl 2-(2,3,6-trifluorophenyl)acetate

Cat. No.: B7993350
CAS No.: 114152-22-6
M. Wt: 218.17 g/mol
InChI Key: PZHKLKSPMNFVMN-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3,6-trifluorophenyl)acetate (CAS 114152-22-6) is a fluorinated aromatic ester of significant value in medicinal chemistry and pharmaceutical development. With a molecular formula of C10H9F3O2 and a molecular weight of 218.17 g/mol, this compound serves as a crucial synthetic intermediate . Its primary research application lies in the synthesis of complex, biologically active molecules, most notably as a key building block in the production of atogepant, an FDA-approved oral CGRP receptor antagonist used for the preventive treatment of migraine . The presence of a trifluorinated phenyl ring is a strategic feature in modern drug design, as the incorporation of fluorine atoms can profoundly influence a compound's physicochemical properties, metabolic stability, membrane permeability, and binding affinity to biological targets . The acet ester functionality in this molecule provides a versatile handle for further chemical transformations, such as hydrolysis to the corresponding acid or transesterification, making it a valuable precursor for constructing more complex chemical architectures. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,3,6-trifluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)5-6-7(11)3-4-8(12)10(6)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHKLKSPMNFVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294971
Record name Ethyl 2,3,6-trifluorobenzeneacetate
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Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114152-22-6
Record name Ethyl 2,3,6-trifluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114152-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,6-trifluorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 2,3,6 Trifluorophenyl Acetate and Its Analogues

Strategies for Carbon-Fluorine Bond Introduction in Aromatic Acetate (B1210297) Systems

The introduction of fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of arylfluoroacetates. The regioselectivity of this process is critical, and several advanced methodologies have been developed to achieve this control.

Regioselective Electrochemical Fluorination Techniques for Phenylacetates

Electrochemical methods offer a powerful alternative to traditional chemical fluorination, often avoiding the need for harsh reagents and metal catalysts. nih.gov Anodic fluorination can achieve chemo- and site-selective introduction of fluorine from a nucleophilic source, such as triethylamine (B128534) trihydrofluoride (NEt₃·3HF). nih.gov This approach is notable for its ability to functionalize C(sp³)-H bonds without requiring directing groups or expensive electrophilic fluorine (F⁺) sources. nih.gov The reaction mechanism is proposed to involve the initial oxidation of the arene to a radical cation, followed by a rate-limiting C-H bond cleavage to form a radical intermediate. nih.gov A second oxidation yields a cation that is subsequently trapped by a fluoride (B91410) ion to form the final product. nih.gov

Another specialized electrochemical technique involves the regioselective anodic fluorination of alkyl aryl selenides that contain electron-withdrawing groups (e.g., ester, cyano) at their α-position. researchgate.net This process can generate stable fluoroselenium salts, which then convert to the α-fluoro products. researchgate.net These fluorinated selenides serve as valuable synthetic precursors for compounds like α-fluoro-α,β-unsaturated esters. researchgate.net

Interactive Table: Electrochemical Fluorination Approaches

Technique Fluorine Source Key Features Substrate Example Ref
Direct C-H Fluorination NEt₃·3HF Metal-free; avoids electrophilic F⁺ reagents; good functional group tolerance. Haloarenes, substrates with ester groups. nih.gov
Anodic Selenide Fluorination Et₃N·3HF/MeCN Proceeds via stable fluoroselenium salt intermediates; forms α-fluoro products. Alkyl aryl selenides with α-ester groups. researchgate.net

Transition-Metal-Catalyzed Fluorination Approaches to Arylfluoroacetates

Transition-metal catalysis has become a cornerstone for the construction of fluorinated organic compounds due to its efficiency and broad applicability. nih.gov Palladium and copper are the most commonly employed metals, valued for their high efficiency and, in the case of copper, lower cost. nih.gov These catalytic systems enable the use of new substrate classes and can provide access to novel and previously inaccessible molecular structures. nih.gov

Significant breakthroughs in this area include the palladium-catalyzed nucleophilic fluorination of aryl triflates and the iridium-catalyzed synthesis of allylic fluorides. nih.gov These methods are critical for the laboratory and industrial-scale synthesis of fluorine-containing pharmaceuticals and agrochemicals. nih.gov The development of new fluoride sources and reagents continues to expand the scope of these transformations. nih.gov

Interactive Table: Key Transition Metals in Catalytic Fluorination

Metal Catalyst Common Application Advantages Ref
Palladium (Pd) Nucleophilic fluorination of aryl triflates. High efficiency, well-studied, versatile. nih.govnih.gov
Copper (Cu) Various fluorination reactions. Low cost, high efficiency. nih.gov
Iridium (Ir) Synthesis of allylic fluorides. Enables specific transformations, such as for allylic systems. nih.gov

Esterification and Functional Group Interconversion Pathways for Ethyl Arylfluoroacetates

The final step in the synthesis of Ethyl 2-(2,3,6-trifluorophenyl)acetate is the esterification of its corresponding carboxylic acid precursor, 2-(2,3,6-Trifluorophenyl)acetic acid. nih.govcymitquimica.com This transformation is most commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol—in this case, ethanol (B145695)—in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgorgsyn.org

The derivatization of carboxylic acids into esters is a fundamental functional group interconversion. libretexts.org This conversion is often performed not only for synthesis but also to modify the physical properties of the molecule. For instance, esters are typically less polar, more volatile, and exhibit better behavior in gas chromatography (GC) analysis compared to their parent carboxylic acids. libretexts.orgcolostate.edu The high polarity of free carboxylic acids can lead to poor peak shapes and reduced detection limits in GC, making esterification a necessary step for analytical characterization. colostate.edu

Synthesis of Precursor Compounds for this compound

The availability and synthesis of appropriately substituted precursors are crucial for the successful production of the target ester.

Preparation of 2-(2,3,6-Trifluorophenyl)acetic Acid as a Key Intermediate

2-(2,3,6-Trifluorophenyl)acetic acid is the immediate precursor to the target ethyl ester. nih.govcymitquimica.com The synthesis of such highly substituted phenylacetic acids can be complex. A representative synthetic pathway for a similar isomer, 2,4,5-trifluorophenylacetic acid, starts with 1,2,4-trifluoro-5-nitrobenzene. google.com This route involves several key steps:

Condensation: The starting material is condensed with a malonic ester, such as diethyl malonate. google.com

Hydrolysis and Decarboxylation: The resulting diester undergoes hydrolysis and subsequent decarboxylation to yield a nitrophenylacetic acid derivative. google.com

Reduction: The nitro group is reduced to an amine. google.com

Diazotization and Fluorination: The newly formed amino group is converted to a diazonium salt, which is then subjected to a fluorination reaction (a Schiemann or Balz-Schiemann type reaction) to introduce the final fluorine atom. google.com

This multi-step approach highlights the synthetic challenges involved in preparing specifically substituted trifluorophenylacetic acids.

Interactive Table: Properties of 2-(2,3,6-Trifluorophenyl)acetic Acid

Property Value Ref
CAS Number 114152-23-7 nih.govchemscene.comchemicalbook.com
Molecular Formula C₈H₅F₃O₂ nih.govchemscene.com
Molecular Weight 190.12 g/mol nih.govchemscene.com
Appearance White to slightly yellow crystalline powder chemicalbook.com
Melting Point 111-114 °C chemicalbook.com

Derivatization of Related Benzeneacetic Acid Systems

Benzeneacetic acid (phenylacetic acid) and its derivatives are frequently modified or "derivatized" to enhance their suitability for specific applications, particularly analytical detection. colostate.edu The three most common derivatization methods for functional groups like carboxylic acids are silylation, acylation, and alkylation (which includes esterification). libretexts.org

Alkylation involves replacing the active hydrogen of the carboxylic acid with an alkyl or benzyl (B1604629) group to form an ester. libretexts.org This is often done to increase volatility and thermal stability for GC analysis. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) are used to introduce a halogenated group, which significantly enhances the response of an electron capture detector (ECD), a highly sensitive detector used in GC. libretexts.org For analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), other derivatization agents can be chosen to improve ionization efficiency and sensitivity. nih.govnih.gov For example, reagents can be selected that introduce a readily ionizable group, allowing for sensitive detection in either positive or negative ion mode MS. nih.gov

Interactive Table: Common Derivatization Methods for Benzeneacetic Acids

Method Reagent Type Purpose Analytical Technique Ref
Alkylation (Esterification) Alcohols (e.g., Ethanol), Alkyl Halides (e.g., PFB-Br) Increase volatility, improve peak shape, enhance detector response. Gas Chromatography (GC) libretexts.orgcolostate.edu
Silylation Silylating agents (e.g., TMS) Displace active hydrogens, increase thermal and chemical stability. Gas Chromatography (GC) libretexts.org
Charge-Switch Derivatization Agents with sulfonic acid or quaternary amine groups Improve ionization efficiency and sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.gov

Novel Synthetic Routes for Fluorinated Phenylacetate (B1230308) Derivatives

The synthesis of fluorinated phenylacetate derivatives, such as this compound, is an area of significant interest due to their application as building blocks in the pharmaceutical and agrochemical industries. Modern synthetic strategies have focused on developing efficient, selective, and robust methods for both the construction of the core phenylacetic acid structure and the introduction of fluorine atoms onto the aromatic ring. These novel routes often employ advanced catalytic systems and seek to overcome the challenges associated with regioselective fluorination and carbon-carbon bond formation.

A prominent strategy for synthesizing aryl- and vinyl-substituted esters involves palladium-catalyzed cross-coupling reactions. Research has demonstrated the utility of this method in forming C-C bonds under mild conditions. For instance, the coupling of allylic acetates with aryl- and vinylstannanes, catalyzed by a palladium complex, proceeds with good yields. organic-chemistry.org This reaction is tolerant of a variety of functional groups, including esters (-CO2R), hydroxyls (-OH), and silyl (B83357) ethers (-OSiR3). organic-chemistry.org The standard conditions typically involve a Pd(dba)2 catalyst in DMF with the addition of lithium chloride to facilitate the transmetalation step. organic-chemistry.org A key feature of this method is its stereochemistry; it proceeds with inversion of stereochemistry at the acetate center while retaining the geometry of the olefin in both the allylic and vinyltin (B8441512) reagents. organic-chemistry.org

This palladium-catalyzed methodology can be adapted for the synthesis of fluorinated phenylacetate derivatives. A plausible route to this compound would involve the cross-coupling of a 2,3,6-trifluorophenyl organometallic reagent with an appropriate two-carbon electrophile containing the ethyl acetate moiety.

Another critical aspect is the synthesis of the fluorinated aromatic precursor itself. The preparation of compounds like 2,4,5-trifluorophenylacetic acid, an intermediate for the drug Sitagliptin, highlights several advanced synthetic tactics. google.com One patented multi-step approach begins with 2,4,5-trifluoronitrobenzene. google.com This starting material undergoes a condensation reaction with diethyl malonate in the presence of a strong base, such as sodium hydroxide (B78521). google.com The high reactivity of the fluorine atom positioned para to the nitro group facilitates this substitution. The resulting diethyl 2,5-difluoro-4-nitrophenylmalonate can then be subjected to a sequence of hydrolysis, acidification, and decarboxylation to yield 2,5-difluoro-4-nitrophenylacetic acid. google.com Subsequent reduction of the nitro group to an amine, followed by a diazotization-fluorination reaction (a variation of the Balz-Schiemann reaction), introduces the final fluorine atom to yield the desired 2,4,5-trifluorophenylacetic acid. google.com This sequence demonstrates a strategic combination of classic and modern techniques to construct the polysubstituted aromatic ring with precise control over the substituent placement.

The final esterification to produce the ethyl ester is typically a straightforward conversion from the corresponding carboxylic acid. Methods for the esterification of trifluoroacetic acid with ethanol, for example, utilize a strong acidic cation exchange resin as a catalyst, achieving high yields of over 95%. google.com This type of solid-phase catalysis simplifies product purification and catalyst recycling.

The following tables summarize findings from research into these novel synthetic methodologies, providing examples of reaction conditions and yields for analogous transformations.

Table 1: Palladium-Catalyzed Coupling of Allylic Acetates with Organostannanes organic-chemistry.org

EntryAllylic AcetateOrganostannaneProductYield (%)
1Cinnamyl acetate(4-Methoxyphenyl)tributylstannane3-(4-Methoxyphenyl)-1-phenyl-1-propene84
2Cinnamyl acetate(4-(Methoxycarbonyl)phenyl)tributylstannaneMethyl 4-(3-phenyl-2-propenyl)benzoate81
31-Acetoxy-2-butene(4-Methoxyphenyl)tributylstannane1-(4-Methoxyphenyl)-2-butene75
43-AcetoxycyclohexenePhenyltributylstannane3-Phenylcyclohexene89

Reactions were typically performed with Pd(dba)2 as the catalyst in DMF with LiCl at room temperature.

Table 2: Exemplary Multi-Step Synthesis of 2,4,5-Trifluorophenylacetic Acid google.com

StepReactionKey ReagentsIntermediate/ProductNotes
ACondensation2,4,5-Trifluoronitrobenzene, Diethyl malonate, NaOHDiethyl 2,5-difluoro-4-nitrophenylmalonateUtilizes the high reactivity of the fluorine atom para to the nitro group.
BHydrolysis & DecarboxylationAcid/Base2,5-Difluoro-4-nitrophenylacetic acidA standard procedure to convert the malonic ester to an acetic acid derivative.
CNitro ReductionH2, Pd/C2,5-Difluoro-4-aminophenylacetic acidCatalytic hydrogenation is a common and efficient method for nitro group reduction.
DDiazotization-FluorinationNaNO2, HBF42,4,5-Trifluorophenylacetic acidA classic method for introducing fluorine onto an aromatic ring via a diazonium salt.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2,3,6 Trifluorophenyl Acetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of Ethyl 2-(2,3,6-trifluorophenyl)acetate. By examining the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the ethyl group gives rise to two distinct signals. The methyl (CH₃) protons typically appear as a triplet, a result of coupling to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The methylene protons of the acetate (B1210297) group (CH₂COO) are expected to show a signal that is influenced by the neighboring trifluorophenyl ring. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl CH₃~1.2Triplet~7
Ethyl CH₂~4.1Quartet~7
Acetate CH₂~3.8Triplet (due to ¹⁹F coupling)Varies
Aromatic H6.8 - 7.5MultipletVaries

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. libretexts.org In this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate group, and the carbons of the trifluorophenyl ring. The carbon signals of the fluorinated ring will show splitting due to coupling with the attached fluorine atoms (C-F coupling), which can be complex. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon environment, though C-F coupling will remain. thieme-connect.de

Carbon Typical Chemical Shift (δ, ppm)
Carbonyl (C=O)~168
Aromatic C-F140 - 160 (with C-F coupling)
Aromatic C-H/C-C110 - 135 (with C-F coupling)
Ethyl O-CH₂~61
Acetate CH₂~35
Ethyl CH₃~14

Note: The chemical shifts are approximate and can be influenced by the solvent and reference standard.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorination Position and Isomer Identification

¹⁹F NMR is a highly sensitive technique that is particularly useful for characterizing fluorinated compounds. wikipedia.org It provides direct information about the chemical environment of each fluorine atom. For this compound, three distinct signals are expected, corresponding to the fluorine atoms at the 2, 3, and 6 positions of the phenyl ring. The chemical shifts and coupling patterns (both F-F and F-H couplings) are highly informative for confirming the substitution pattern and identifying any potential isomers. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making spectral interpretation more straightforward than in ¹H NMR. wikipedia.org

Fluorine Position Typical Chemical Shift (δ, ppm) Multiplicity
F-2VariesMultiplet
F-3VariesMultiplet
F-6VariesMultiplet

Note: ¹⁹F NMR chemical shifts are typically referenced against an external standard like CFCl₃ or C₆F₆. colorado.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the complete molecular structure. harvard.eduweebly.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. csbsju.edulibretexts.org For this compound, cross-peaks would be observed between the ethyl CH₂ and CH₃ protons, and between the aromatic protons and the acetate CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl and acetate groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for establishing the connection between the ethyl acetate moiety and the trifluorophenyl ring by showing correlations from the acetate CH₂ protons to the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. It can help to determine the preferred conformation of the molecule by showing through-space interactions between different parts of the structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The most prominent peak will be the strong absorption from the carbonyl (C=O) stretch of the ester group. Other key absorbances include the C-O stretching of the ester, C-H stretching of the alkyl and aromatic groups, and the characteristic C-F stretching vibrations of the trifluorophenyl ring.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1150 - 1300
C-F (Aromatic)Stretch1100 - 1400
C-H (Aromatic)Stretch3000 - 3100
C-H (Alkyl)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600

The analysis of these characteristic bands provides confirmatory evidence for the presence of the ester functionality and the trifluorinated aromatic ring. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its functional groups and skeletal structure. For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to its distinct structural features.

Expected Raman Spectral Features:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the trifluorophenyl ring would typically appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching modes of the ethyl group (CH₃ and CH₂) would be observed in the 2850-3000 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong and sharp Raman band, characteristic of the ester functional group, is expected in the region of 1730-1750 cm⁻¹. The position of this band can be influenced by the electron-withdrawing nature of the trifluorophenyl group.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring would produce a series of peaks typically found between 1400 cm⁻¹ and 1600 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibrations of the trifluorophenyl group are expected to give rise to strong bands in the 1100-1300 cm⁻¹ region. The exact positions would be sensitive to the substitution pattern on the aromatic ring.

Ester C-O Stretching: The C-O stretching vibrations of the ester linkage would likely appear as two distinct bands in the 1000-1300 cm⁻¹ region.

Ring Breathing Modes: The symmetric and asymmetric stretching of the entire benzene ring would result in characteristic "ring breathing" modes at lower frequencies.

A hypothetical data table summarizing the expected major Raman shifts for this compound is presented below.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Carbonyl (C=O) Stretch1730 - 1750
Aromatic C=C Stretch1400 - 1600
C-F Stretch1100 - 1300
Ester C-O Stretch1000 - 1300

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound (C₁₀H₉F₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ester group and fragmentation of the substituted benzene ring.

Expected Fragmentation Pattern:

[M]⁺: The molecular ion peak.

[M - OCH₂CH₃]⁺: Loss of the ethoxy group.

[M - COOCH₂CH₃]⁺: Loss of the entire ethyl acetate group, resulting in the trifluorobenzyl cation.

[C₆H₂F₃]⁺: The trifluorophenyl fragment.

[COOCH₂CH₃]⁺: The ethyl acetate fragment.

[CH₂CH₃]⁺: The ethyl fragment.

A table of expected major ions in the EI-MS spectrum is provided below.

Ion Proposed Structure Expected m/z
[C₁₀H₉F₃O₂]⁺Molecular Ion222.05
[C₈H₄F₃O]⁺[M - OCH₂CH₃]⁺177.02
[C₇H₄F₃]⁺[M - COOCH₂CH₃]⁺145.03
[C₆H₂F₃]⁺Trifluorophenyl fragment131.01
[C₃H₅O₂]⁺[COOCH₂CH₃]⁺73.03
[C₂H₅]⁺Ethyl fragment29.04

HR-EI-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula and distinguishing between ions with the same nominal mass but different elemental compositions. For this compound, HR-EI-MS would be used to confirm the elemental formula of the molecular ion as C₁₀H₉F₃O₂ and to validate the elemental compositions of the key fragments observed in the low-resolution spectrum.

A hypothetical HR-EI-MS data table is presented below.

Measured m/z Calculated m/z Elemental Formula Ion
222.0555222.0555C₁₀H₉F₃O₂[M]⁺
177.0214177.0214C₈H₄F₃O[M - OCH₂CH₃]⁺
145.0316145.0316C₇H₄F₃[M - COOCH₂CH₃]⁺

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Expected Structural Insights:

Molecular Conformation: The analysis would reveal the dihedral angles between the phenyl ring and the acetate group, as well as the conformation of the ethyl chain.

Intermolecular Interactions: It would identify any significant intermolecular forces, such as C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Crystal System and Space Group: The crystallographic data would define the unit cell parameters and the symmetry of the crystal lattice.

While no experimental crystal structure is available, a hypothetical table of crystallographic data is provided for illustrative purposes.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for analyzing complex mixtures.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification.

Application to this compound:

Purity Assessment: A GC-MS analysis of a sample of this compound would show a major peak corresponding to the compound, with the retention time being a characteristic property. The area of this peak relative to the total area of all peaks in the chromatogram would provide a quantitative measure of its purity.

Impurity Identification: Any minor peaks in the chromatogram would indicate the presence of impurities. The mass spectra of these impurities can be used to identify them, for example, as starting materials, byproducts, or degradation products.

Reaction Monitoring: GC-MS can be used to monitor the progress of the synthesis of this compound, by analyzing the relative amounts of reactants and products over time.

A hypothetical GC-MS data table is shown below.

Retention Time (min) Compound Purity (%)
12.5This compound99.5
8.2Starting Material Impurity0.3
14.1Byproduct Impurity0.2

Computational Chemistry and Theoretical Investigations of Ethyl 2 2,3,6 Trifluorophenyl Acetate

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. wikipedia.org For a molecule like Ethyl 2-(2,3,6-trifluorophenyl)acetate, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties. cymitquimica.comresearchgate.net

The optimization process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest would be the orientation of the ethyl acetate (B1210297) group relative to the trifluorophenyl ring and the planarity of the aromatic system. The presence of three fluorine atoms on the benzene (B151609) ring is expected to significantly influence the molecule's electronic distribution and geometry compared to its non-fluorinated counterpart, ethyl phenylacetate (B1230308). hmdb.cafengchengroup.comchemicalbook.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govntu.edu.iq

For this compound, the electron-withdrawing nature of the three fluorine atoms is predicted to lower the energy of both the HOMO and LUMO levels compared to ethyl phenylacetate. This effect is due to the strong inductive (-I) effect of fluorine. The HOMO is expected to be localized primarily on the trifluorophenyl ring, while the LUMO may have significant contributions from both the aromatic ring and the carbonyl group of the ester. The precise HOMO-LUMO gap would be quantified through DFT calculations. A hypothetical comparison based on known effects of fluorination is presented in Table 1.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound and a Reference Compound

CompoundPredicted HOMO (eV)Predicted LUMO (eV)Predicted ΔE (HOMO-LUMO Gap) (eV)
Ethyl phenylacetate-6.5-0.85.7
This compound-7.2-1.55.7

Note: These values are illustrative and based on general trends observed in fluorinated aromatic systems. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

In the case of this compound, the MEP surface would likely show a significant region of negative potential around the carbonyl oxygen of the ester group, making it a primary site for electrophilic interaction. The fluorine atoms, due to their high electronegativity, would create localized electron-rich areas but also contribute to a large region of positive potential (a "π-hole") on the surface of the aromatic ring. mdpi.com This electron-deficient π-system is a characteristic feature of highly fluorinated aromatics and makes the ring susceptible to nucleophilic attack or interaction with electron-rich species. mdpi.comillinois.edu The hydrogen atoms of the ethyl group and the methylene (B1212753) bridge would exhibit a moderately positive potential.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the pathways of chemical reactions, identifying transition states and intermediates that are often difficult to observe experimentally. wikipedia.org For this compound, a key reaction of interest is its hydrolysis, which would yield 2,3,6-trifluorophenylacetic acid and ethanol (B145695).

Transition State Characterization and Activation Energy Calculations

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. wikipedia.orgox.ac.uk It is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. researchgate.net Using DFT methods, the geometry of the transition state for a reaction, such as the hydrolysis of this compound, can be located and optimized.

The hydrolysis of esters can proceed through different mechanisms (e.g., acid-catalyzed, base-catalyzed, or neutral). For a neutral hydrolysis involving water, a computational study would model the approach of one or more water molecules to the ester. The transition state would likely involve the nucleophilic attack of a water oxygen on the carbonyl carbon, forming a tetrahedral intermediate. ic.ac.uk The energy difference between the reactants (ester and water) and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. The fluorine substituents are expected to influence the activation energy; their electron-withdrawing nature would make the carbonyl carbon more electrophilic and potentially lower the activation barrier for nucleophilic attack compared to the non-fluorinated analog.

Table 2: Hypothetical Activation Energies for the Neutral Hydrolysis of Phenylacetate Esters

ReactionPredicted Activation Energy (Ea) (kcal/mol)
Ethyl phenylacetate + H₂O25.0
This compound + H₂O22.5

Note: These values are hypothetical, intended to illustrate the potential electronic effect of fluorine substituents on the reaction barrier. Actual values would depend on the specific mechanism and level of theory used.

Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been identified and confirmed by frequency analysis, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. missouri.edu The IRC path is the minimum energy path connecting the transition state to the reactants on one side and the products on the other. researchgate.netresearchgate.net This analysis is crucial to verify that the located transition state indeed connects the desired reactants and products of a specific reaction step. missouri.edu

For the hydrolysis of this compound, the IRC calculation starting from the tetrahedral intermediate's transition state would trace the reaction pathway in both forward and reverse directions. Following the path forward would lead to the formation of 2,3,6-trifluorophenylacetic acid and ethanol, while following it in reverse would lead back to the starting materials, the ester and water. This confirms the role of the TS in the transformation and provides a complete picture of the reaction's energy profile.

Investigation of Non-Covalent Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is governed by a delicate balance of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov The fluorination pattern in this compound is expected to play a defining role in its crystal packing. rsc.org

In the solid state, molecules of this compound could engage in several types of non-covalent interactions. The presence of the ester group allows for potential C–H···O hydrogen bonds involving the carbonyl oxygen as an acceptor. More significantly, the trifluorinated phenyl ring introduces the possibility of unique interactions involving fluorine. These include:

C–H···F interactions: Weak hydrogen bonds where a C-H bond acts as a donor and a fluorine atom as an acceptor.

π-π stacking: The electron-deficient nature of the trifluorophenyl ring can lead to favorable stacking interactions with other aromatic rings. These interactions are often different from those in non-fluorinated aromatics, preferring parallel-displaced or fully stacked geometries due to quadrupolar interactions. rsc.org

Lone pair-π interactions: The electron-deficient center of the aromatic ring (π-hole) can interact favorably with lone pairs from oxygen atoms of neighboring ester groups. illinois.edu

Application of Advanced DFT Functionals (e.g., LC-DFT) for Enhanced Accuracy

Standard Density Functional Theory (DFT) methods, while powerful, can sometimes struggle to accurately describe non-covalent interactions, especially those occurring over longer distances. Long-range corrected (LC) DFT functionals, such as CAM-B3LYP, are designed to address this by incorporating a portion of the exact Hartree-Fock exchange at long inter-electronic distances. This improves the description of dispersion forces and charge-transfer effects, which are critical for accurately modeling non-covalent interactions. nih.gov

For this compound, employing LC-DFT functionals would be beneficial for several reasons:

Accurate Interaction Energies: Calculating the precise strength of the various intermolecular interactions, including the potential π-hole tetrel bonds and hydrogen bonds, would be more reliable with LC-DFT.

Improved Geometric Predictions: The equilibrium geometries of molecular dimers and larger clusters would be determined with higher accuracy.

Reliable Electronic Properties: Properties such as molecular electrostatic potential (MEP) surfaces, which are crucial for identifying electrophilic and nucleophilic sites, would be more accurately represented.

A comparative study using both standard (e.g., B3LYP) and LC-DFT functionals could provide a comprehensive understanding of the electronic structure and interaction landscape of this compound.

Applications of Ethyl 2 2,3,6 Trifluorophenyl Acetate As a Synthetic Precursor

Role in the Synthesis of Fluorinated Aromatic Carboxylic Acids

One of the most direct and significant applications of Ethyl 2-(2,3,6-trifluorophenyl)acetate is its role as a precursor to 2-(2,3,6-trifluorophenyl)acetic acid. prepchem.comnih.govsigmaaldrich.com This conversion is typically achieved through a straightforward ester hydrolysis reaction. The resulting fluorinated aromatic carboxylic acid is a highly valuable building block in its own right, particularly for the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. hokudai.ac.jp

The synthesis process involves dissolving this compound in a solvent like ethanol (B145695), followed by treatment with a base such as sodium hydroxide (B78521) and heating. prepchem.com Subsequent acidification of the reaction mixture with an acid like hydrochloric acid leads to the precipitation of 2-(2,3,6-trifluorophenyl)acetic acid as a solid product. prepchem.com The high demand for novel fluorine-containing building blocks underscores the importance of this synthetic route. hokudai.ac.jp

Table 1: Synthesis of 2-(2,3,6-trifluorophenyl)acetic acid

StepReagents & ConditionsPurposeReference
1. Hydrolysis This compound, Ethanol (solvent), 3N Sodium Hydroxide, Stirring at 70°C for 1 hour.Cleavage of the ethyl ester to form the sodium salt of the carboxylic acid. prepchem.com
2. Acidification 6N Hydrochloric Acid, Diethyl ether (for extraction).Protonation of the carboxylate salt to precipitate the free carboxylic acid. prepchem.com
3. Isolation Drying over magnesium sulfate (B86663) and concentration under reduced pressure.To isolate the final product, 2-(2,3,6-trifluorophenyl)acetic acid, as white crystals. prepchem.com

Utilization as a Building Block for Complex Fluorinated Organic Molecules

The trifluorophenyl moiety of the title compound is a key structural element in the design of more intricate organic molecules, where the presence of fluorine can significantly alter biological and chemical properties. bldpharm.comnih.gov

The 2,3,6-trifluorophenyl group is a desirable scaffold for creating novel heterocyclic compounds with potential applications in medicinal chemistry.

Triazoles: The 2,3,6-trifluorophenyl scaffold is found in advanced pharmaceutical agents. For instance, the drug Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, features this specific substitution pattern on a phenyl ring attached to a complex heterocyclic core. nih.gov While the reported synthesis of Atogepant starts from a related ketone, 1-(2,3,6-trifluorophenyl)propan-2-one, it establishes the importance of the 2,3,6-trifluorophenyl unit as a critical building block for accessing such therapeutic molecules. nih.gov General methods for triazole synthesis often involve cycloaddition reactions where a precursor derived from a fluorinated phenylacetic acid could be utilized. rsc.orgmdpi.comfrontiersin.orgnih.gov

Thiazolidinones: The synthesis of thiazolidinone rings typically involves the cyclocondensation of an amine, an aldehyde, and a mercaptoacetic acid derivative. mdpi.comimpactfactor.orgnih.gov Derivatives of 2-(2,3,6-trifluorophenyl)acetic acid could be chemically modified to serve as components in these synthetic schemes, leading to novel fluorinated thiazolidinones.

Quinazolinones: Research has shown the synthesis of quinazolinone-based structures, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, which are valuable intermediates for compounds with a range of biological activities. nih.gov These syntheses demonstrate how acetate (B1210297) derivatives can be integrated into quinazolinone systems, suggesting that this compound could be a precursor for analogous structures bearing the trifluorophenyl group.

This compound serves as a foundational intermediate for a variety of other substituted phenylacetate (B1230308) derivatives. nordmann.globalbldpharm.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further reactions. prepchem.com Additionally, the methylene (B1212753) group (the α-carbon) of the acetate moiety is reactive and can potentially be functionalized. The presence of the electron-withdrawing trifluorinated ring influences the acidity of the α-protons, potentially facilitating reactions such as alkylations or condensations to build more complex carbon skeletons. The development of divergent strategies for the fluorination of phenylacetic acid derivatives highlights the versatility of this class of compounds in synthetic chemistry. organic-chemistry.org

Development of Fluorinated Derivatives for Chemical Research Applications (e.g., Biochemical Reagents)

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and bioavailability. nih.gov this compound is a prime example of a fluorinated building block used for these purposes. bldpharm.com

The 2,3,6-trifluorophenyl group has been shown to increase the affinity of drug candidates for their biological targets. nih.gov This makes the title compound and its derivatives highly valuable for synthesizing molecular probes, receptor ligands, and potential therapeutic agents for biochemical and pharmacological research. The development of various electrophilic and nucleophilic fluorinating agents has expanded the toolbox for creating such specialized fluorinated molecules for research. researchgate.netnih.govtcichemicals.com

Potential Role in Materials Science Development

The unique electronic properties conferred by the trifluorophenyl group suggest a potential role for this compound and its derivatives in materials science. Fluorine-containing aromatic carboxylic acids are noted for their potential use in creating highly functional materials. hokudai.ac.jp Research into fluorinated porphyrins for applications in electrocatalysis and sensors has utilized fluorinated carboxylic acid esters as key building blocks. nih.gov These esters are used to introduce fluorinated chains that modify the electronic and physical properties of the final material. nih.gov By analogy, derivatives of this compound could be employed in the synthesis of novel polymers, liquid crystals, or organic electronic materials where its specific substitution pattern could lead to desirable properties. oakwoodchemical.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(2,3,6-trifluorophenyl)acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the trifluorophenylacetic acid precursor via nucleophilic substitution or coupling reactions using 2,3,6-trifluorophenylboronic acid (as in Suzuki-Miyaura cross-coupling) .
  • Step 2 : Perform esterification by reacting the acid with ethanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄). This mirrors protocols for analogous esters like Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, where acidic conditions drive ester formation .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust molar ratios (e.g., excess ethanol) and catalyst concentration to improve yield.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm the aromatic fluorine pattern and ester group (e.g., triplet for -CF₃ groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., m/z = 242.06 for C₁₀H₉F₃O₂) .
  • Chromatography : HPLC with UV detection at 254 nm ensures purity, as fluorinated aromatics exhibit strong absorbance.

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation, as seen in structurally similar esters .
  • Work in a fume hood to avoid vapor inhalation.
  • Store in sealed containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does the fluorine substitution pattern (2,3,6-trifluoro) influence the compound’s reactivity in medicinal chemistry applications?

  • Structure-Activity Relationship (SAR) :

  • The 2,3,6-trifluoro arrangement enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. For example, derivatives like 2-(2,3,6-trifluorophenyl)acetamide show enhanced potency as GPR119 agonists due to improved binding affinity .
  • Fluorine’s ortho/para-directing effects can guide regioselective functionalization (e.g., bromination or nitration) .

Q. What strategies mitigate metabolic instability in fluorinated phenylacetate derivatives during drug development?

  • Approach :

  • Introduce steric hindrance (e.g., bulky substituents) to reduce oxidative metabolism by cytochrome P450 enzymes. This was demonstrated in N-b-fluoroethylamide derivatives, where conformational restriction lowered microsomal degradation .
  • Replace labile ester groups with bioisosteres (e.g., amides) to enhance plasma stability .

Q. How do positional isomers (e.g., 2,4,5-trifluoro vs. 2,3,6-trifluoro) affect physicochemical properties and biological activity?

  • Comparative Analysis :

  • Solubility : 2,3,6-Trifluoro isomers may exhibit lower logP than 2,4,5-trifluoro analogs due to reduced symmetry, impacting membrane permeability .
  • Activity : In GPR119 agonists, the 2,3,6-trifluoro configuration showed higher selectivity over off-target receptors compared to other isomers .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Key Considerations :

  • Purification : Fluorinated byproducts (e.g., di- or tetra-fluorinated impurities) require rigorous column chromatography or recrystallization .
  • Yield Optimization : Pilot-scale reactions may require pressurized conditions for esterification, as seen in Ethyl trifluoroacetate synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.